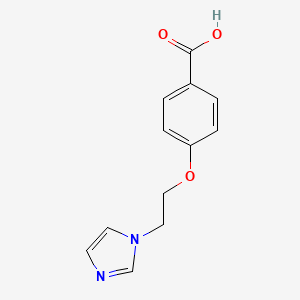

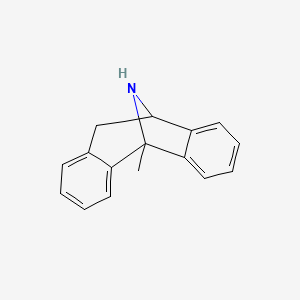

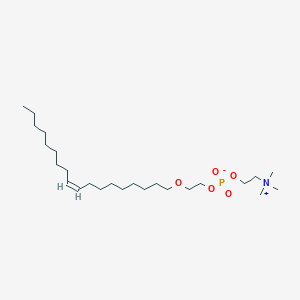

![molecular formula C19H16ClN3O B1663060 N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide CAS No. 269390-69-4](/img/structure/B1663060.png)

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Overview

Description

These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . VEGFR Tyrosine Kinase Inhibitor II is primarily used in cancer research and treatment due to its ability to inhibit the signaling pathways that promote angiogenesis .

Mechanism of Action

VEGFR Tyrosine Kinase Inhibitor II exerts its effects by binding to the ATP-binding site of the tyrosine kinase domain of VEGFR. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins involved in angiogenesis . The inhibition of VEGFR signaling pathways leads to reduced blood vessel formation, thereby inhibiting tumor growth and metastasis .

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is that it has shown promising results in preclinical models, indicating that it may have potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide. One area of focus could be on further understanding its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies could be conducted to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.

Scientific Research Applications

VEGFR Tyrosine Kinase Inhibitor II has a wide range of scientific research applications:

Preparation Methods

The synthesis of VEGFR Tyrosine Kinase Inhibitor II involves several steps. One common method includes the condensation of 4-chloroaniline with 4-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with 2-chlorobenzoyl chloride to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

VEGFR Tyrosine Kinase Inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

VEGFR Tyrosine Kinase Inhibitor II is compared with other similar compounds such as sunitinib, sorafenib, and axitinib. These compounds also target VEGFR but differ in their selectivity and potency . For example:

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.

Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.

Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.

VEGFR Tyrosine Kinase Inhibitor II is unique due to its high selectivity for VEGFR and its ability to inhibit angiogenesis with minimal off-target effects .

properties

IUPAC Name |

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZCOONYBPZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430900 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269390-69-4 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?

A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.

Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?

A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.

Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?

A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.

Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?

A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.

Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?

A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

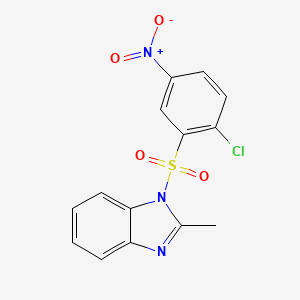

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)

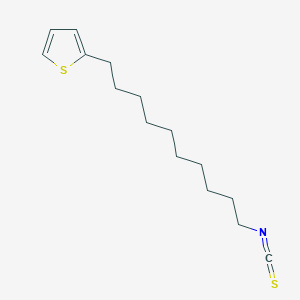

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

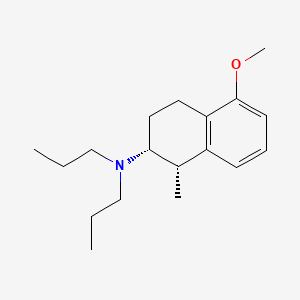

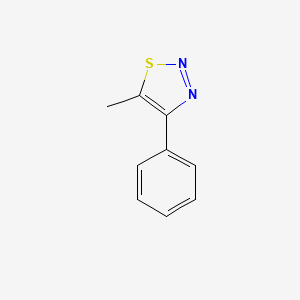

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)